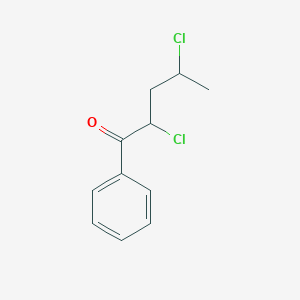

2,4-Dichlorovalerophenone

Description

Contextualization within Valerophenone (B195941) Derivatives Research

2,4-Dichlorovalerophenone is a dichlorinated derivative of valerophenone. evitachem.com Valerophenone, an aromatic ketone, and its derivatives are a class of compounds extensively studied in organic chemistry and related fields. consolidated-chemical.comchemicalbook.com They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. consolidated-chemical.comontosight.ai Research into valerophenone derivatives has highlighted their diverse biological activities, including potential analgesic, anti-inflammatory, and antimicrobial properties. ontosight.ai

Valerophenones are also significant in photochemical research, often used as a model to study light-induced reactions like the Norrish Type II reaction. evitachem.comchemicalbook.com The addition of substituents, such as the two chlorine atoms in this compound, alters the electronic and steric properties of the parent molecule, influencing its reactivity and potential applications. evitachem.com The study of such derivatives helps researchers understand how specific structural modifications can tune the compound's behavior for targeted uses, from creating new therapeutic agents to developing high-performance materials. chemimpex.comontosight.ai

Historical Perspectives on Ketone Functionalization and Dichloroaryl Systems

The development and study of compounds like this compound are built upon extensive historical research in two key areas: the functionalization of ketones and the chemistry of dichloroaryl systems.

Ketone Functionalization: Ketones are a cornerstone of organic synthesis due to the versatile reactivity of their carbonyl group and adjacent carbon atoms. rsc.org Historically, the α-functionalization of ketones, which involves adding new groups to the carbon atom next to the carbonyl, has been a major focus. researchgate.net Traditional methods often rely on the formation of an enolate, which then acts as a nucleophile. researchgate.net Over the past few decades, transition metal-catalyzed C-H functionalization has emerged as a powerful tool, allowing for the direct modification of C-H bonds, which were once considered unreactive. rsc.org This has expanded the ways chemists can build complex molecules from simpler ketone starting materials. rsc.org

Dichloroaryl Systems: Aryl halides, particularly those containing chlorine (chloroarenes), are important building blocks in chemical synthesis. Dichloroaryl compounds, which contain two chlorine atoms on an aromatic ring, are common precursors for many industrial chemicals and polymers. rsc.orgnii.ac.jp However, the carbon-chlorine (C-Cl) bond is generally less reactive than carbon-bromine (C-Br) or carbon-iodine (C-I) bonds, which historically presented a challenge for synthetic chemists. rsc.orgnii.ac.jp The development of advanced catalytic systems, such as those using palladium and copper, has enabled more efficient coupling reactions involving these less reactive C-Cl bonds. rsc.orgnii.ac.jp This progress has made dichloroaryl compounds more accessible and versatile as starting materials in the synthesis of complex organic molecules, including conjugated polymers for electronic devices. rsc.org

Rationale for Dedicated Academic Investigation of this compound

The specific structure of this compound makes it a subject of dedicated academic and industrial investigation for several reasons. It is a key intermediate in the manufacturing of various products, most notably in the agrochemical and pharmaceutical sectors. chemimpex.comdarshanpharmachem.com

Agrochemical Synthesis: The compound is a crucial precursor in the synthesis of fungicides like hexaconazole (B1673136). darshanpharmachem.comenvironmentclearance.nic.in In this process, this compound is reacted to form an oxirane, which is then coupled with 1,2,4-triazole (B32235) to produce the final active ingredient. environmentclearance.nic.in

Pharmaceutical Synthesis: In pharmaceutical development, it serves as an intermediate for creating active pharmaceutical ingredients (APIs), particularly those with analgesic and anti-inflammatory properties. chemimpex.com

Material Science and Analytical Chemistry: Beyond these primary roles, the compound is also applied in the development of specialty polymers and resins, where it can contribute to improved thermal stability and chemical resistance. chemimpex.com It is also used as a reference standard in analytical chemistry for method validation and quality control, ensuring the purity of chemical products. chemimpex.comevitachem.com

A common synthesis route for this compound involves the Friedel-Crafts acylation of m-dichlorobenzene with valeryl chloride, using aluminum chloride as a catalyst. prepchem.com

Synthesis of this compound prepchem.com

| Reactant 1 | Reactant 2 | Catalyst | Key Steps | Yield |

| Valeryl chloride | m-Dichlorobenzene | Aluminum chloride | 1. Portionwise addition of AlCl₃ at <5°C. 2. Stirring and warming to room temperature. 3. Refluxing for 3 hours. 4. Work-up with iced water and HCl, followed by ether extraction. 5. Distillation for purification. | 60% |

This established utility in multiple high-value sectors provides a strong rationale for continued research into its properties, synthesis optimization, and potential new applications. chemimpex.commynewsdesk.com

Structure

3D Structure

Properties

Molecular Formula |

C11H12Cl2O |

|---|---|

Molecular Weight |

231.11 g/mol |

IUPAC Name |

2,4-dichloro-1-phenylpentan-1-one |

InChI |

InChI=1S/C11H12Cl2O/c1-8(12)7-10(13)11(14)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |

InChI Key |

OIRCYOYIMDSYTD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C(=O)C1=CC=CC=C1)Cl)Cl |

Origin of Product |

United States |

Theoretical and Computational Investigations of 2,4 Dichlorovalerophenone

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of a molecule. For 2,4-Dichlorovalerophenone, these calculations can provide a detailed picture of its electron distribution and orbital energies.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital Theory (FMOT) is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.orgresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the dichlorophenyl ring, which is rich in π-electrons, while the LUMO is likely centered around the carbonyl group. The energy difference between these orbitals, the HOMO-LUMO gap, can be calculated to predict its kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily involved in chemical reactions.

Illustrative Data for HOMO-LUMO Analysis of this compound:

| Parameter | Illustrative Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.85 | Electron-donating ability |

| LUMO Energy | -1.75 | Electron-accepting ability |

Electrostatic Potential Surface Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (colored blue) are prone to nucleophilic attack.

In the case of this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a prime site for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms of the pentanoyl chain and the phenyl ring, indicating sites for potential nucleophilic attack. The chlorine atoms, due to their electronegativity, would also influence the charge distribution on the aromatic ring.

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can predict various spectroscopic properties, such as vibrational frequencies (FTIR and Raman), and electronic absorption spectra (UV-Vis). By calculating the vibrational modes, one can assign the peaks observed in experimental spectra to specific molecular motions. For this compound, characteristic vibrational frequencies for the carbonyl stretch, C-Cl stretches, and aromatic ring vibrations can be predicted.

Similarly, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This can help in understanding the photophysical properties of the molecule.

Illustrative Predicted Spectroscopic Data for this compound:

| Spectroscopic Parameter | Illustrative Predicted Value |

|---|---|

| Carbonyl (C=O) Stretch (FTIR) | 1685 cm⁻¹ |

| C-Cl Stretch (FTIR) | 750-850 cm⁻¹ |

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By simulating the atomic motions over time, MD can provide insights into the conformational flexibility and preferred shapes of a molecule. researchgate.netua.pt

For this compound, the pentanoyl chain introduces significant conformational freedom. MD simulations would reveal the most stable conformations of this chain and the rotational barriers between them. Understanding the conformational landscape is crucial as the three-dimensional shape of the molecule can influence its reactivity and interactions with other molecules. The simulations can be performed in various environments, such as in a vacuum or in different solvents, to assess the impact of the surroundings on the molecule's conformation.

Computational Prediction of Chemical Reactivity and Regioselectivity

Computational methods can be employed to predict the most likely sites of reaction on a molecule and the relative reactivity of different functional groups. rsc.org For this compound, key reactive sites include the carbonyl group, the α-hydrogens on the pentanoyl chain, and the aromatic ring.

Fukui functions and dual descriptors, derived from conceptual DFT, can be calculated to quantify the local reactivity of each atom in the molecule. These indices can predict the most probable sites for electrophilic, nucleophilic, and radical attack. For instance, such calculations could predict whether an incoming nucleophile would preferentially attack the carbonyl carbon or a position on the aromatic ring. This is particularly relevant given its use in the synthesis of other chemicals, where predicting the outcome of a reaction is essential.

Quantitative Structure-Property Relationship (QSPR) Studies of this compound Analogues

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a series of compounds and their physicochemical properties. scirp.org While no specific QSPR studies on this compound analogues are currently available, this approach could be highly valuable.

A QSPR model could be developed for a series of substituted valerophenones to predict properties such as boiling point, solubility, or even a measure of their antifungal precursor efficacy. By calculating a range of molecular descriptors (e.g., topological, electronic, and steric) for each analogue and correlating them with an experimentally determined property, a predictive model can be built. Such a model would be a powerful tool for designing new analogues with desired properties without the need for extensive experimental synthesis and testing.

Illustrative Descriptors for a QSPR Study of Valerophenone (B195941) Analogues:

| Descriptor Type | Example Descriptor | Property to be Predicted |

|---|---|---|

| Electronic | Dipole Moment | Solubility |

| Steric | Molecular Volume | Boiling Point |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,4 Dichlorovalerophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as the cornerstone for determining the precise molecular structure of 2,4-Dichlorovalerophenone by mapping the carbon-hydrogen framework.

¹H and ¹³C NMR Chemical Shift Assignment and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is predicted to display distinct signals for both the aromatic and aliphatic protons. The dichlorosubstituted aromatic ring gives rise to a complex splitting pattern. The proton ortho to the carbonyl group (H-6') is expected to appear as a doublet, influenced by the adjacent H-5'. The H-3' proton, positioned between two chlorine atoms, would likely resonate as a singlet or a finely split doublet. The H-5' proton would appear as a doublet of doublets due to coupling with both H-6' and H-3'.

The aliphatic valeroyl chain provides more straightforward signals. The methylene (B1212753) protons adjacent to the carbonyl group (α-CH₂) are deshielded and would appear as a triplet. The subsequent methylene groups (β-CH₂ and γ-CH₂) would resonate as multiplets, specifically as a sextet and a sextet, respectively, due to coupling with their neighbors. The terminal methyl group (δ-CH₃) would appear as a triplet.

In the ¹³C NMR spectrum, each unique carbon atom produces a distinct signal. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (predicted around 190-200 ppm). libretexts.org The aromatic carbons show a range of chemical shifts influenced by the electron-withdrawing effects of the chlorine and carbonyl substituents. The carbons bearing the chlorine atoms (C-2' and C-4') would be significantly shifted. The aliphatic carbons would appear in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound (Note: Values are predicted based on structural analysis and data from analogous compounds.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3' | ~7.5 | d | ~2.0 |

| H-5' | ~7.3 | dd | ~8.5, 2.0 |

| H-6' | ~7.4 | d | ~8.5 |

| α-CH₂ | ~2.9 | t | ~7.5 |

| β-CH₂ | ~1.7 | sextet | ~7.5 |

| γ-CH₂ | ~1.4 | sextet | ~7.5 |

| δ-CH₃ | ~0.9 | t | ~7.5 |

Predicted ¹³C NMR Data for this compound (Note: Values are predicted based on structural analysis and data from analogous compounds.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~198 |

| C-1' | ~137 |

| C-2' | ~132 |

| C-3' | ~130 |

| C-4' | ~135 |

| C-5' | ~127 |

| C-6' | ~129 |

| α-CH₂ | ~38 |

| β-CH₂ | ~26 |

| γ-CH₂ | ~22 |

| δ-CH₃ | ~14 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the structural assignment of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the valeroyl chain, cross-peaks would be observed between the α-CH₂ and β-CH₂ protons, between the β-CH₂ and γ-CH₂ protons, and between the γ-CH₂ and δ-CH₃ protons, confirming their sequential connectivity. In the aromatic region, a cross-peak between H-5' and H-6' would verify their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This technique would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., the triplet at ~2.9 ppm to the carbon at ~38 ppm), validating the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) C-H correlations, which helps piece together the entire molecular puzzle. Key correlations would include the signal from the α-CH₂ protons to the carbonyl carbon (C=O) and the aromatic C-1' carbon. Likewise, the aromatic proton H-6' would show a correlation to the carbonyl carbon, unambiguously connecting the valeroyl chain to the dichlorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation. For this compound, a key NOESY correlation would be expected between the α-CH₂ protons of the valeroyl chain and the H-6' proton on the aromatic ring, indicating their spatial proximity.

Mass Spectrometry (MS) Applications in Reaction Monitoring and Intermediate Identification

Mass spectrometry is a powerful analytical technique that provides information on the molecular weight and elemental composition of a molecule and offers structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound (C₁₁H₁₂Cl₂O), the calculated monoisotopic mass is 230.0265204 Da. HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of the synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion at m/z 230) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, several key fragmentation pathways are expected. jove.comwhitman.edu

Alpha-Cleavage: This is a common fragmentation pathway for ketones where the bond adjacent to the carbonyl group breaks. jove.comwhitman.edu Cleavage of the C-C bond between the carbonyl group and the butyl chain would result in the loss of a butyl radical (•C₄H₉) and the formation of a highly stable 2,4-dichlorobenzoyl cation at m/z 173. This is often the most prominent peak (base peak) in the spectrum of aromatic ketones. whitman.edu

McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo this characteristic rearrangement. jove.com This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by cleavage of the α-β carbon-carbon bond. This would result in the elimination of a neutral butene molecule (C₄H₈) and the formation of a radical cation at m/z 174.

Aromatic Ring Fragmentation: Fragmentation can also involve the dichlorophenyl ring, leading to the loss of chlorine radicals (•Cl) or HCl, resulting in fragments at m/z 195 (M-Cl) and m/z 139 (M-Cl-C₂H₂O), respectively.

Predicted Major Fragments in the MS/MS Spectrum of this compound (Note: Predicted based on established fragmentation patterns for aromatic ketones.)

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 173 | [C₇H₃Cl₂O]⁺ | α-Cleavage (loss of •C₄H₉) |

| 174 | [C₇H₄Cl₂O]⁺• | McLafferty Rearrangement (loss of C₄H₈) |

| 139 | [C₇H₄ClO]⁺ | Loss of Cl from m/z 174 |

| 111 | [C₆H₃Cl]⁺ | Loss of CO from m/z 139 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch. spectroscopyonline.com Because the carbonyl group is conjugated with the aromatic ring, this peak is expected to appear in the range of 1685-1700 cm⁻¹. libretexts.orglibretexts.org Other key absorptions include:

Aromatic C-H stretching: Weak to medium bands appearing just above 3000 cm⁻¹.

Aliphatic C-H stretching: Medium to strong bands appearing just below 3000 cm⁻¹ (~2850-2960 cm⁻¹). pressbooks.pub

Aromatic C=C stretching: Medium intensity bands in the 1450-1600 cm⁻¹ region.

C-Cl stretching: Strong bands in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Raman spectroscopy , which relies on changes in polarizability, is particularly useful for analyzing the non-polar parts of the molecule. cdnsciencepub.comrsc.org While the C=O stretch is also visible, it is typically weaker than in the IR spectrum. The aromatic C=C ring stretching vibrations often produce strong and sharp signals in the Raman spectrum, providing clear evidence of the aromatic system. The symmetric vibrations of the alkyl chain and the C-Cl bonds would also be Raman active, complementing the information obtained from IR spectroscopy. mdpi.com

Characteristic Vibrational Frequencies for this compound (Note: Predicted based on typical group frequencies for aromatic ketones.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |

| Carbonyl (C=O) Stretch | 1685 - 1700 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-Cl Stretch | 1000 - 1100 | Strong | Medium |

Chromatographic Method Development and Validation for Purity Assessment and Impurity Profiling in Research Samples

The purity of chemical compounds is a critical parameter in research and industrial applications. Chromatographic techniques are central to determining the purity of substances like this compound and for identifying and quantifying any impurities. nih.gov The development and validation of robust chromatographic methods are essential for ensuring the quality and reliability of research data.

Gas Chromatography (GC) Method Optimization and Derivatization Strategies

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com For a ketone such as this compound, direct analysis by GC is feasible. However, to enhance sensitivity, improve peak shape, and increase volatility, derivatization strategies are often employed. gcms.czthermofisher.com

Method Optimization:

The optimization of a GC method involves the careful selection of several parameters to achieve the desired separation and detection of this compound and its potential impurities.

Column Selection: The choice of the GC column is critical. A column with a stationary phase that provides good resolution between the main compound and its structurally similar impurities is necessary. For general-purpose analysis of compounds like this compound, a mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is often a suitable starting point.

Temperature Program: A temperature program that starts at a lower temperature and ramps up to a higher temperature allows for the separation of compounds with a range of boiling points. A typical program might begin at 100°C, hold for a few minutes, and then ramp at a rate of 10-20°C per minute to a final temperature of 250-300°C.

Injector and Detector Temperatures: The injector temperature should be high enough to ensure rapid volatilization of the sample without causing thermal degradation. The detector temperature is also set high to prevent condensation of the analytes.

Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, hydrogen, or nitrogen) affects the efficiency of the separation. The optimal flow rate is determined by generating a van Deemter plot, but a flow rate of 1-2 mL/min is common for many applications.

Detector: A Flame Ionization Detector (FID) is a common choice for the analysis of organic compounds like this compound due to its high sensitivity and wide linear range. For impurity profiling and identification, a Mass Spectrometer (MS) detector is invaluable as it provides structural information. ijprajournal.com

Derivatization Strategies:

Although this compound can be analyzed directly, derivatization can improve its chromatographic behavior. gcms.cz This is particularly useful for trace-level impurity analysis.

Oximation: Ketones can be converted to their oxime derivatives by reacting them with hydroxylamine (B1172632) hydrochloride or similar reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). researchgate.netsigmaaldrich.com This process often leads to more stable and volatile compounds, resulting in better peak shapes and increased sensitivity, especially with an Electron Capture Detector (ECD). researchgate.netsigmaaldrich.comnih.gov

Silylation: While more common for compounds with active hydrogens (like alcohols and acids), silylation can sometimes be used for ketones to increase their volatility and thermal stability. nih.gov

The following table summarizes potential starting parameters for a GC-FID method for this compound.

| Parameter | Value |

| Column | 5% Diphenyl / 95% Dimethyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250°C |

| Detector Temperature | 300°C |

| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min |

| Injection Volume | 1 µL |

| Detector | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) Method Development with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of a broad range of compounds, including those that are non-volatile or thermally labile. researchgate.net For the purity assessment and impurity profiling of this compound, HPLC offers several advantages.

Method Development:

Developing a robust HPLC method requires the systematic optimization of various parameters to achieve the desired separation.

Column Selection: Reversed-phase HPLC is the most common mode for the analysis of moderately polar compounds like this compound. A C18 or C8 column is a typical first choice. The particle size of the packing material (e.g., 3 or 5 µm) will influence the efficiency and backpressure of the separation.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used as the mobile phase in reversed-phase HPLC. deswater.comsielc.com The ratio of these solvents is adjusted to control the retention time of the analyte. The addition of a small amount of acid, such as formic acid or phosphoric acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups. deswater.comsielc.com

Detection Mode:

UV-Vis Detector: this compound contains a chromophore (the dichlorophenyl group) that absorbs UV light, making a UV-Vis detector a suitable and common choice for its detection. plos.org The detection wavelength should be set at the absorbance maximum of the compound for optimal sensitivity.

Diode Array Detector (DAD): A DAD provides spectral information across a range of wavelengths, which is useful for peak purity assessment and for identifying impurities by comparing their UV spectra to a library. nih.gov

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity. mdpi.com It allows for the definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.

Charged Aerosol Detector (CAD): For impurities that lack a UV chromophore, a Charged Aerosol Detector (CAD) can be employed. researchgate.net The CAD provides a near-universal response for non-volatile analytes, making it a valuable tool for comprehensive impurity profiling. researchgate.net

The following table provides a potential starting point for an HPLC-UV method for the analysis of this compound.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

Applications of this compound as a Research Standard and Reference Material

This compound serves as a valuable research standard and reference material in various scientific and industrial settings. chemimpex.comchemicalbook.com Its well-defined chemical and physical properties make it suitable for a range of applications.

Analytical Method Validation: As a reference standard, it is used to calibrate analytical instruments and validate new analytical methods for the determination of related compounds. chemimpex.com This ensures the accuracy and precision of the analytical data generated.

Impurity Profiling: In the synthesis of other chemical entities where this compound might be an intermediate or a potential impurity, a pure sample of the compound is essential for identification and quantification.

Pharmacokinetic Studies: While this article does not delve into dosage or administration, in the context of developing new pharmaceutical agents, related compounds might be used in early-stage research to understand metabolic pathways. A well-characterized standard is crucial for such investigations. plos.org

Environmental Analysis: In studies monitoring for environmental contaminants, a certified reference material of this compound would be necessary for the accurate quantification of this compound in various matrices.

Quality Control: In industrial settings, it is used as a quality control standard to ensure that batches of products containing or derived from this compound meet the required specifications. chemimpex.com

The purity of the reference standard is of utmost importance and is typically determined by a combination of analytical techniques, including GC and HPLC, as described in the preceding sections. chemimpex.com

Chemical Transformations and Mechanistic Investigations of 2,4 Dichlorovalerophenone

Studies on the Reactivity of the Carbonyl Group

The carbonyl group is a central feature of 2,4-Dichlorovalerophenone's reactivity, acting as an electrophilic site for a variety of chemical transformations. evitachem.comlibretexts.org The presence of electron-withdrawing chlorine atoms on the phenyl ring further enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by nucleophiles. libretexts.org

Nucleophilic Addition Reactions and Subsequent Transformations

Nucleophilic addition is a fundamental reaction pathway for ketones, and this compound serves as a substrate for several such transformations. libretexts.orgyoutube.com These reactions typically involve the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate which can then be protonated to form an alcohol or undergo subsequent reactions. youtube.comyoutube.com

Key documented reactions for this compound include its conversion into an oxirane and its participation in the Wittig reaction. In the synthesis of the fungicide Hexaconazole (B1673136), this compound is reacted with trimethyl sulfonium (B1226848) sulfate (B86663) in the presence of a base like potassium hydroxide (B78521). environmentclearance.nic.in The ylide generated from the sulfonium salt acts as the nucleophile, attacking the carbonyl carbon. This is followed by an intramolecular displacement of the dimethyl sulfide (B99878) group to form an oxirane, a three-membered heterocyclic ether. environmentclearance.nic.in This oxirane is a critical intermediate which is subsequently reacted with 1,2,4-triazole (B32235) to build the final fungicide structure. environmentclearance.nic.in

Another example is the reaction with phosphorus ylides, such as Methylene-Triphenyl Phosphorane, in a Wittig reaction. environmentclearance.nic.in This reaction converts the carbonyl group into a carbon-carbon double bond, yielding 2-(2,4-Dichlorophenyl)-hex-1-ene. environmentclearance.nic.in This transformation is a classic example of nucleophilic addition followed by an elimination sequence to form an alkene. chemguide.co.uk

Table 1: Nucleophilic Addition Reactions of this compound

| Reactant | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Trimethyl sulfonium sulfate, Potassium hydroxide | Oxirane intermediate | Corey-Chaykovsky Reaction (Oxirane formation) | environmentclearance.nic.in |

| This compound | Methylene-Triphenyl Phosphorane (Ph3P=CH2) | 2-(2,4-Dichlorophenyl)-hex-1-ene | Wittig Reaction | environmentclearance.nic.in |

Condensation and Cyclization Reactions Utilizing the Ketone Moiety

Condensation reactions, where two molecules combine with the loss of a smaller molecule like water, and cyclization reactions are important synthetic strategies. chemguide.co.ukdokumen.pub The formation of an oxirane from this compound, as described previously, is a form of intramolecular cyclization. environmentclearance.nic.in This reaction is a key step in a domino sequence for synthesizing more complex heterocyclic structures. environmentclearance.nic.innih.gov A patent describes the preparation of (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride from a dichlorovalerophenone isomer, highlighting the utility of the valerophenone (B195941) core in building cyclic amine structures through Michael addition and subsequent intramolecular cyclization pathways. google.com

Photochemical Reaction Pathways of this compound and its Derivatives

Aromatic ketones like valerophenone and its derivatives are extensively studied in photochemistry. chemicalbook.comchemicalbook.comchemicalbook.com Upon absorption of UV light, they can undergo characteristic reactions, most notably the Norrish Type I and Type II pathways. chemicalbook.com

Norrish Type I and Type II Reactions and Mechanistic Elucidation

The Norrish Type I reaction involves the cleavage of the bond between the carbonyl group and the alpha-carbon, forming two radical fragments. The Norrish Type II reaction is an intramolecular process that occurs in ketones with an accessible gamma-hydrogen atom. It proceeds via the formation of a 1,4-biradical intermediate, which can then either cyclize to form a cyclobutanol (B46151) (known as the Yang photocyclization) or fragment to yield an enol and an alkene. nih.govnih.gov

While specific studies on the Norrish reactions of the 2,4-dichloro isomer are not prevalent, extensive research on closely related α,α-dihalovalerophenones provides significant mechanistic insight. koreascience.kr The photochemical behavior is highly dependent on the nature of the halogen substituents at the alpha position. evitachem.comkoreascience.kr For instance, α,α-dibromovalerophenone primarily undergoes C-Br bond cleavage, whereas α,α-dichlorovalerophenone and α,α-difluorovalerophenone proceed through the 1,4-biradical intermediate characteristic of the Norrish Type II pathway. koreascience.kr

Intramolecular Cyclization Mechanisms (e.g., Yang Photocyclization on α,α-Dichlorovalerophenone)

The Yang photocyclization is a specific outcome of the Norrish Type II pathway, leading to the formation of a cyclobutanol ring. koreascience.kriupac.org Studies on α,α-dichlorovalerophenone show that upon irradiation, it predominantly yields Yang photocyclization products. koreascience.kr This is in contrast to other dihalogenated analogs, demonstrating the influence of the chlorine substituents on the reaction pathway. evitachem.comkoreascience.kr The major product from the photolysis of α,α-dichlorovalerophenone is 2,2-Dichloro-4-methyl-1-phenylcyclobutanol, formed via this mechanism. evitachem.com This high regioselectivity in the hydrogen atom transfer and subsequent cyclization highlights how substituent effects can direct photochemical outcomes. evitachem.comnih.gov

Table 2: Major Photochemical Reaction Product of α,α-Dichlorovalerophenone

| Reactant | Reaction Type | Major Product | Reference |

|---|---|---|---|

| α,α-Dichlorovalerophenone | Norrish Type II / Yang Photocyclization | 2,2-Dichloro-4-methyl-1-phenylcyclobutanol | evitachem.comkoreascience.kr |

Regioselective Functionalization of the Dichlorophenyl Moiety

The functionalization of the aromatic ring in this compound presents a different set of chemical challenges. The two chlorine atoms are deactivating groups, making electrophilic aromatic substitution more difficult compared to unsubstituted benzene. Furthermore, directing incoming substituents to a specific position (regioselectivity) among the remaining open sites on the ring requires careful selection of reaction conditions.

Despite the general principles of functionalizing dichlorobenzene rings, specific literature detailing the regioselective functionalization of the dichlorophenyl moiety within the this compound molecule is limited. Most documented synthetic applications of this compound utilize the reactivity of the ketone and its adjacent alkyl chain, as seen in the synthesis of agrochemicals like Hexaconazole. environmentclearance.nic.indarshanpharmachem.com This suggests that, in practice, the primary synthetic utility of this compound is as a building block where the dichlorophenyl group is a pre-installed structural element, rather than a scaffold for further aromatic substitution.

Studies on Halogen Atom Reactivity and Exchange Processes

The reactivity of the halogen atoms in this compound is a subject of significant interest, primarily focusing on the two chlorine atoms attached to the aromatic ring. The chemical behavior of these halogens is dictated by the electronic environment of the molecule, particularly the influence of the electron-withdrawing valeroyl group (-CO(CH₂)₃CH₃). This group plays a crucial role in activating the aromatic ring for nucleophilic substitution reactions.

Research into the reactivity of structurally similar compounds, such as other dichlorinated aromatic ketones, provides a framework for understanding the potential transformations of this compound. The two primary areas of halogen reactivity are nucleophilic aromatic substitution (SNAr) and halogen exchange (Halex) processes.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the phenyl ring of this compound are susceptible to substitution by nucleophiles. The valeroyl group, being a deactivating group for electrophilic substitution, is an activating group for nucleophilic substitution. It withdraws electron density from the aromatic ring, particularly from the ortho and para positions, making the carbon atoms at these positions more electrophilic and thus more prone to attack by nucleophiles.

In the case of this compound, this electronic activation is directed towards both the C-2 (ortho) and C-4 (para) positions where the chlorine atoms are located. However, the reactivity at these two positions is not identical. Generally, nucleophilic attack is favored at the para position (C-4) over the ortho position (C-2). This preference is attributed to two main factors:

Steric Hindrance: The ortho position is sterically hindered by the adjacent bulky valeroyl group, which can impede the approach of a nucleophile.

Electronic Stabilization: The intermediate formed during nucleophilic attack at the para position (a Meisenheimer complex) is often more stabilized by resonance.

Therefore, in reactions with nucleophiles such as alkoxides, amines, or thiolates, the substitution is expected to occur preferentially at the C-4 position.

Halogen Exchange (Halex) Processes

A specific and synthetically important type of nucleophilic aromatic substitution is the halogen exchange (Halex) reaction. This process involves the replacement of one halogen atom with another. In the context of this compound, the most relevant Halex reaction would be the substitution of chlorine with fluorine to produce fluorinated valerophenone derivatives. Such reactions are typically carried out using a source of fluoride (B91410) ions, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures.

Patents describing the synthesis of related compounds, such as 2,4-dichloro-5-fluoroacetophenone from 3,4-dichloronitrobenzene, demonstrate the feasibility of such halogen exchange reactions on dichlorinated aromatic rings. acs.org Applying this principle to this compound, it is anticipated that the chlorine at the C-4 position would be more readily exchanged for fluorine. The production of 2-chloro-4-fluorovalerophenone would be the expected major product under controlled conditions. Forcing conditions, such as higher temperatures or more reactive fluoride sources, could potentially lead to the substitution of both chlorine atoms.

Reactivity at the α-Carbon

Research Findings and Data

While specific experimental studies detailing the halogen atom reactivity and exchange processes exclusively for this compound are not widely available in the public domain, the principles of nucleophilic aromatic substitution allow for the prediction of reaction outcomes. The following table summarizes the expected major products from the reaction of this compound with various nucleophiles, based on the established regioselectivity of SNAr reactions on 2,4-disubstituted aromatic ketones.

| Nucleophile | Reagent Example | Predicted Major Product | Rationale for Regioselectivity |

| Fluoride | KF, DMSO, 150°C | 2-Chloro-4-fluorovalerophenone | Electronic activation at C-4 is greater, and it is sterically more accessible than C-2. |

| Methoxide | NaOCH₃, CH₃OH | 2-Chloro-4-methoxyvalerophenone | Preferential attack at the para position due to lower steric hindrance and electronic activation. |

| Diethylamine | HN(C₂H₅)₂, heat | 4-(Diethylamino)-2-chlorovalerophenone | The C-4 position is the more reactive site for nucleophilic aromatic substitution. |

| Thiophenoxide | C₆H₅SNa, DMF | 2-Chloro-4-(phenylthio)valerophenone | Sulfur nucleophiles readily displace activated aryl halides, with a preference for the para position. |

These predicted outcomes are based on the well-understood mechanisms of nucleophilic aromatic substitution, where the interplay of electronic activation by the ketone group and steric factors governs the regioselectivity of the reaction.

Role As a Key Intermediate in Advanced Organic Synthesis Research

Utilization in the Research-Scale Synthesis of Complex Organic Scaffolds

The primary application of 2,4-Dichlorovalerophenone in research is as a key starting material for the synthesis of complex heterocyclic compounds. A notable example is its role in the production of the broad-spectrum systemic fungicide, hexaconazole (B1673136). nbinno.comdarshanpharmachem.com The synthesis of this triazole-based compound highlights the utility of this compound in multi-step reaction sequences to build intricate molecular frameworks.

One documented synthetic route to produce hexaconazole derivatives commences with a Friedel-Crafts acylation, followed by a Corey-Chaykovsky reaction and a subsequent 1,2-epoxide opening reaction. This sequence efficiently constructs the core structure of the fungicide.

Another approach, detailed in patent literature for the preparation of chiral hexaconazole, utilizes this compound in a Wittig-type reaction. This step is followed by an epoxidation of the resulting alkene and a final ring-opening of the epoxide with 1,2,4-triazole (B32235). This pathway demonstrates the strategic use of this compound to introduce key structural motifs.

Table 1: Synthetic Pathways to Hexaconazole Utilizing this compound

| Step | Reaction Type | Reagents | Intermediate/Product |

|---|---|---|---|

| Pathway A | |||

| 1 | Friedel-Crafts Acylation | Valeryl chloride, substituted benzene | Substituted valerophenone (B195941) |

| 2 | Corey-Chaykovsky Reaction | Trimethylsulfoxonium iodide | Epoxide intermediate |

| 3 | Epoxide Opening | 1,2,4-Triazole | Hexaconazole derivative |

| Pathway B | |||

| 1 | Wittig-type Reaction | Methylene (B1212753) triphenylphosphine (B44618) ylide | 1-(2,4-dichlorophenyl)-1-pentene |

| 2 | Epoxidation | Epoxidation reagent | Epoxide intermediate |

Explorations in Stereoselective Transformations Employing this compound Derivatives

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical and agrochemical industries, as different stereoisomers can exhibit vastly different biological activities. Research efforts have thus been directed towards the stereoselective synthesis of complex molecules derived from this compound.

The aforementioned synthesis of chiral hexaconazole is a prime example of a stereoselective transformation starting from a derivative of this compound. By carefully selecting chiral catalysts and reaction conditions for the epoxidation and subsequent ring-opening steps, a high degree of stereocontrol can be achieved, leading to the desired enantiomerically pure product.

Further illustrating the potential for stereoselective reactions, studies on analogous compounds, such as 1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanone, have demonstrated successful asymmetric reductions of the ketone functionality. The use of chiral reducing agents like BINAL-H has been shown to produce chiral alcohols with high enantiomeric excess. This research provides a strong precedent for the development of similar stereoselective reductions of this compound and its derivatives, which would yield valuable chiral building blocks for the synthesis of other complex molecules.

Table 2: Examples of Stereoselective Reductions of Aromatic Ketones

| Substrate | Chiral Reagent/Catalyst | Product Type | Reported Outcome |

|---|---|---|---|

| 1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanone | Chiral BINAL-H | Chiral alcohol | High enantiomeric excess |

| Prochiral aromatic ketones | Polymer-supported sulfonamide with NaBH₄/Me₃SiCl | Chiral secondary alcohol | Enantioselective reduction |

| Prochiral aromatic ketones | Oxazaborolidine catalysts with boranes | Chiral secondary alcohol | Catalytic enantioselective reduction |

Development of Catalytic Reactions Involving this compound as a Substrate or Ligand

While specific research detailing this compound as a ligand in catalytic processes is not extensively documented, its role as a substrate in catalytic reactions is an active area of investigation, particularly in the realm of catalytic reductions and hydrogenations. The ketone functional group is amenable to a variety of catalytic transformations, which are often more efficient and environmentally benign than stoichiometric reductions. tcichemicals.com

The catalytic hydrogenation of aromatic ketones to their corresponding alcohols is a well-established industrial process. tcichemicals.com Various heterogeneous catalysts, such as palladium on carbon (Pd/C) and other platinum group metals, are effective for this transformation. tcichemicals.com Research on the reduction of similar structures, like 4,4'-dichlorobenzophenone, has shown that the aryl keto group can be reduced to a methylene group using a palladium-carbon catalyst. acs.org Furthermore, studies on the selective hydrogenation of acetophenone (B1666503) have demonstrated the efficacy of supported palladium and rhodium catalysts. rsc.org These findings suggest that this compound can serve as a substrate for similar catalytic hydrogenation processes to yield either the corresponding secondary alcohol or the fully reduced alkylarene, depending on the catalyst and reaction conditions employed.

Moreover, the field of transition metal-catalyzed C-H functionalization has identified the ketone moiety as an effective directing group. rsc.org This strategy allows for the selective functionalization of the ortho C-H bonds of the aromatic ring. While direct examples with this compound are emerging, the established reactivity of other aromatic ketones in ruthenium-catalyzed ortho-alkylations suggests a promising avenue for the development of novel catalytic reactions using this compound as a substrate to create more complex and functionalized derivatives. rsc.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 1,2,4-Triazole |

| 1-(2,4-dichlorophenyl)-1-pentene |

| 1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanone |

| This compound |

| 4,4'-Dichlorobenzophenone |

| Acetophenone |

| Hexaconazole |

| Methylene triphenylphosphine |

| Palladium on carbon |

| Trimethylsulfoxonium iodide |

| Valerophenone |

Environmental Research Perspectives and Analytical Monitoring of 2,4 Dichlorovalerophenone

Analytical Methodologies for Trace Detection in Environmental Matrices

The detection of trace levels of 2,4-Dichlorovalerophenone in complex environmental matrices such as water and soil necessitates highly sensitive and selective analytical methodologies. Although specific methods for this compound are not extensively documented in publicly available research, established analytical techniques for similar chlorinated aromatic ketones are readily applicable. The choice of method typically depends on the matrix, the required detection limit, and the available instrumentation.

Commonly employed techniques involve a sample preparation step followed by instrumental analysis. Sample preparation is crucial for extracting and concentrating the analyte from the environmental matrix and removing interfering substances. For soil and sediment samples, methods like Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction are frequently used. unam.mx For water samples, solid-phase extraction (SPE) is a predominant method for the extraction of polar and semi-polar organic compounds. d-nb.info

Following extraction and cleanup, instrumental analysis is performed. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like this compound. The mass spectrometer provides detailed structural information, allowing for unequivocal identification. For less volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a mass spectrometer (LC-MS), is the method of choice.

The following table summarizes the likely analytical methodologies for the trace detection of this compound in environmental matrices, based on techniques used for analogous compounds.

| Analytical Technique | Sample Matrix | Typical Sample Preparation | Detection Method | Key Advantages |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Soil, Sediment, Water | Soxhlet Extraction, PLE, SPE | Mass Spectrometry (MS) | High sensitivity and selectivity, structural elucidation. |

| High-Performance Liquid Chromatography (HPLC) | Water, Soil Extracts | SPE, Liquid-Liquid Extraction | Diode Array Detector (DAD), Mass Spectrometry (LC-MS) | Suitable for less volatile compounds, versatile detection options. |

Role as an Intermediate in the Formation of Other Environmentally Relevant Compounds

This compound can act as an intermediate in chemical transformation pathways in the environment. This can occur through two main routes: its formation from the breakdown of more complex chlorinated compounds and its transformation into other substances.

Formation from Precursor Compounds:

Larger and more complex chlorinated organic molecules, such as certain pesticides or industrial chemicals, can degrade in the environment to form smaller, more stable intermediates. The 2,4-dichlorophenyl moiety is a common structural feature in a number of commercial chemicals. Environmental degradation processes, such as microbial action or abiotic degradation, can cleave side chains from these larger molecules, potentially leading to the formation of this compound.

Transformation into Other Compounds:

As discussed in the abiotic degradation section, this compound can be transformed into other chemical species. These transformations can lead to the formation of compounds with different environmental properties. For example, reductive dechlorination, a process that can be mediated by certain minerals in anaerobic environments, could remove one or both chlorine atoms to produce monochlorovalerophenone or valerophenone (B195941). nih.gov Oxidation of the pentanoyl side chain could lead to the formation of chlorinated benzoic acid derivatives. These transformation products may have different toxicities, persistence, and mobilities in the environment. Understanding these chemical transformation pathways is crucial for a comprehensive assessment of the environmental impact of the parent compound.

The table below illustrates the potential role of this compound as a chemical intermediate.

| Transformation Pathway | Process | Potential Precursor Compounds | Potential Transformation Products |

|---|---|---|---|

| Formation | Degradation of larger chlorinated molecules | Certain chlorinated pesticides, industrial chemicals with a 2,4-dichlorophenyl group. | This compound |

| Transformation | Reductive Dechlorination | This compound | Monochlorovalerophenone, Valerophenone |

| Transformation | Oxidation | This compound | 2,4-Dichlorobenzoic acid and related compounds. |

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Chemistries and Synthetic Strategies

The inherent reactivity and stability of 2,4-Dichlorovalerophenone make it an ideal building block for complex organic synthesis. dokumen.pubchemimpex.com Future research is increasingly focused on discovering novel reaction pathways and developing more efficient, sustainable, and scalable synthetic strategies.

A key area of investigation is the development of new catalytic systems to functionalize the this compound molecule at different positions. This could lead to the creation of new derivatives with unique biological activities or material properties. For instance, its established role in the synthesis of the antifungal agent Hexaconazole (B1673136) showcases a specific and crucial reaction pathway. indiamart.comindiamart.com In this synthesis, this compound is first treated with dimethyl sulfate (B86663) and a base like potassium hydroxide (B78521) to form an epoxide intermediate, 2-butyl-2-(2,4-dichlorophenyl)oxirane. dokumen.pubdokumen.pub This oxirane is then reacted with 1,2,4-triazole (B32235) to yield the final active ingredient. dokumen.pubdokumen.pub

Future explorations may focus on stereoselective synthesis to produce specific enantiomers of its derivatives, which could have significant implications for pharmaceuticals, where chirality often dictates efficacy and safety. Furthermore, the application of green chemistry principles, such as the use of environmentally benign solvents, catalysts, and reaction conditions, represents a significant avenue for innovation in the synthesis of compounds derived from this compound.

Table 1: Established Reaction Pathway in Hexaconazole Synthesis

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Dimethyl sulfate, Potassium hydroxide, Dimethyl sulfide (B99878) | 2-butyl-2-(2,4-dichlorophenyl)oxirane |

Advanced Material Science Applications (e.g., specialty polymers and resins)

An emerging area of significant interest is the application of this compound in material science. The compound is being explored as a monomer or an additive in the development of specialty polymers and resins. chemimpex.com The presence of the dichlorinated phenyl group is anticipated to confer desirable properties such as enhanced thermal stability, flame retardancy, and chemical resistance to the resulting polymer matrixes.

Research in this domain is directed towards synthesizing and characterizing novel polymers that incorporate the this compound structure. Potential applications include the creation of high-performance coatings, adhesives, and engineering plastics with superior durability and resistance to harsh environments. The versatility of its chemical structure allows for its potential incorporation into various polymer backbones, such as polyesters, polyamides, and epoxy resins. While specific examples of commercial polymers are still in the research and development phase, the compound's properties make it a promising candidate for materials used in the aerospace, automotive, and electronics industries. indiamart.com

Table 2: Potential Contributions of this compound in Specialty Polymers

| Property Enhancement | Structural Feature Responsible | Potential Polymer Class |

|---|---|---|

| Thermal Stability | Dichlorinated aromatic ring | Polycarbonates, Polyesters |

| Chemical Resistance | Stable aromatic and ketone groups | Epoxy Resins, Phenolic Resins |

Integration with Machine Learning and AI in Chemical Research and Development

Future research will likely leverage AI for several key purposes:

Retrosynthetic Planning: AI tools can analyze the structure of this compound and propose novel and efficient synthetic pathways to new target molecules that human chemists might not have considered. These algorithms are trained on vast databases of chemical reactions to predict plausible reaction steps.

Reaction Optimization: Machine learning models can predict the optimal conditions (e.g., temperature, solvent, catalyst, reaction time) for reactions involving this compound to maximize yield and purity while minimizing byproducts. This is achieved by training models on experimental data to identify complex relationships between reaction parameters and outcomes.

De Novo Molecular Design: Generative AI models can design entirely new molecules with desired properties (e.g., specific biological activity or material characteristics) using this compound as a starting fragment. These models can explore a vast chemical space to identify promising candidates for synthesis and testing, streamlining the early stages of drug discovery and materials development.

By integrating AI and ML, researchers can create a "lab in a loop" system where computational predictions guide laboratory experiments, and the resulting data is used to refine and improve the predictive models. This synergistic approach promises to reduce the time and cost associated with developing new pharmaceuticals, agrochemicals, and advanced materials from foundational chemical building blocks like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.